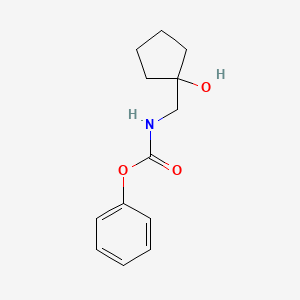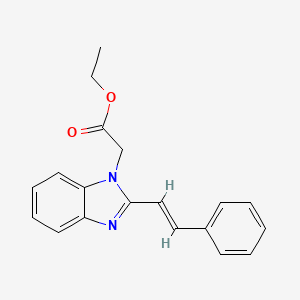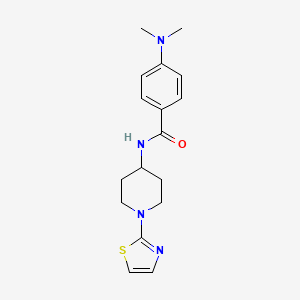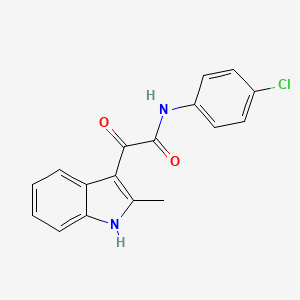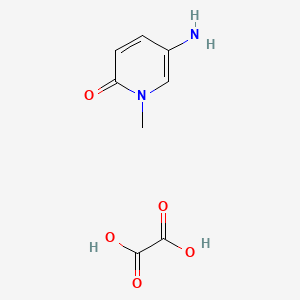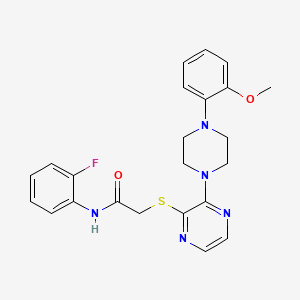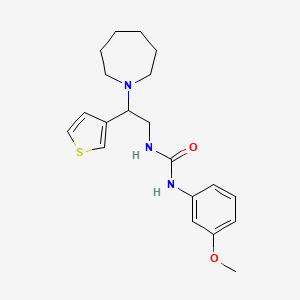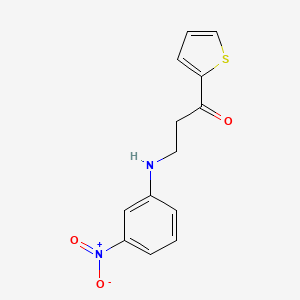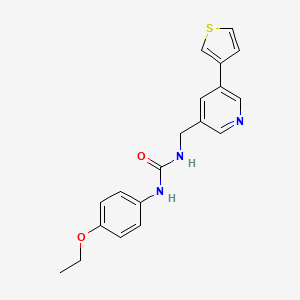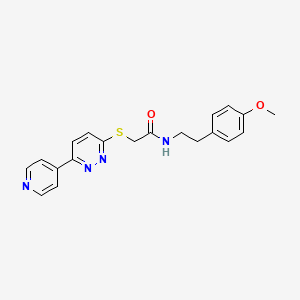
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its atomic arrangement and bonding.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Pyridazinone Derivatives and Antinociceptive Activity
Research involving pyridazinone derivatives, closely related to the chemical structure , demonstrates significant antinociceptive activity. These studies suggest that compounds like N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide could be valuable in developing new analgesic agents. For example, the synthesis and evaluation of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives have been conducted, revealing that most compounds exhibited higher potency than aspirin in animal models, indicating promising applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Insecticidal Activity of Pyridine Derivatives
Another area of research involves the synthesis and toxicity evaluation of pyridine derivatives against pests. The insecticidal activity of these compounds, through their structural modifications, has been investigated, showing promising results against specific aphid species. This indicates potential agricultural applications, where compounds like N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide could be tailored to control pest populations effectively (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis of Heterocycles and Biological Activity
The compound's core structure is useful in synthesizing various heterocycles, which are crucial in medicinal chemistry for developing new drugs with potential anticancer, antimicrobial, and antiproliferative properties. Research has demonstrated the utility of similar compounds in synthesizing novel heterocyclic compounds, indicating the chemical's versatility in contributing to drug discovery and development (Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).
Anticonvulsant Agents from Thioacetamide Derivatives
The synthesis and pharmacological evaluation of S-acetamide derivatives of thio-compounds for anticonvulsant activity are another important area. Studies have shown that derivatives structurally related to N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide exhibit moderate anticonvulsant activity, suggesting potential applications in developing new treatments for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or investigations into its properties.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-4-2-15(3-5-17)8-13-22-19(25)14-27-20-7-6-18(23-24-20)16-9-11-21-12-10-16/h2-7,9-12H,8,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEVLUFYOLSDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

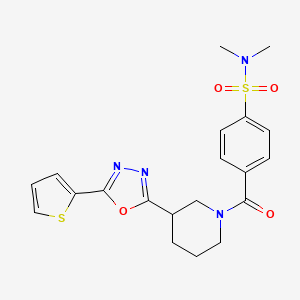
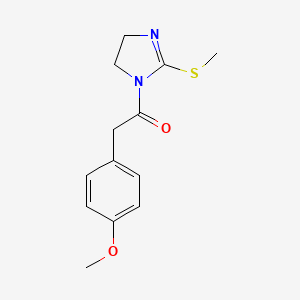
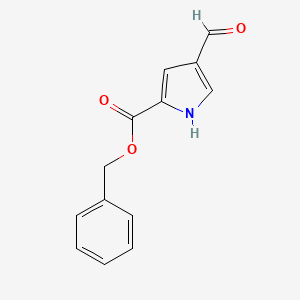
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)
